Product packaging for Allyl glycidyl ether(Cat. No.:CAS No. 106-92-3)

Allyl glycidyl ether

Cat. No.: B154827
CAS No.: 106-92-3
M. Wt: 114.14 g/mol
InChI Key: LSWYGACWGAICNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Research Directions

The synthesis of allyl glycidyl (B131873) ether has been a subject of chemical research for a considerable period. Early methods for its preparation primarily involved the reaction of allyl alcohol with epichlorohydrin (B41342). wikipedia.orgsigmaaldrich.com A common industrial manufacturing process involves the ring-opening reaction of allyl alcohol and epichlorohydrin, often catalyzed by a solid acid, to form an intermediate, allyl chlorohydrin. This is followed by a ring-closing reaction with sodium hydroxide (B78521) to yield allyl glycidyl ether. exsyncorp.comgoogle.com Another synthesis route that has been explored is the epoxidation of diallyl ether. wikipedia.orggoogle.comgoogle.com

Early research into the applications of AGE focused on its ability to act as a monomer in polymerization reactions. For instance, patents from the mid-20th century describe the copolymerization of this compound with monomers like styrene (B11656) and allyl alcohol to create copolymers with varying properties. google.com These early studies recognized the potential of incorporating the reactive epoxy and allyl groups into polymer backbones. Research also investigated the copolymerization of AGE with other monomers such as methyl methacrylate (B99206) and maleic anhydride (B1165640), establishing its reactivity ratios. tandfonline.com

Significance in Modern Chemical Science and Technology

The significance of this compound in modern chemical science and technology has expanded considerably, driven by the demand for functional and high-performance materials. Its dual reactivity makes it a key building block in the synthesis of a wide array of polymers and materials with tailored properties. nih.gov

In polymer science, AGE is used as a monomer for the production of polymers like poly(this compound) (PAGE). nih.gov PAGE and its copolymers have emerged as functional alternatives to poly(ethylene glycol) (PEG) in various applications due to the presence of the pendant allyl groups which allow for further chemical modification. nih.gov This has led to their investigation for use in advanced applications such as:

Drug Delivery Systems: Copolymers containing AGE, such as poly(ethylene oxide)-b-poly(this compound) (PEO-PAGE), have been explored for creating micellar drug delivery vehicles. nih.govnih.gov The allyl groups provide sites for attaching drug molecules. nih.gov

Battery Electrolytes: Poly(this compound)-based polymer electrolytes have shown promise for room temperature lithium batteries. fao.orgacs.orgamazonaws.comresearchgate.netacs.org These electrolytes exhibit higher ionic conductivity at lower temperatures compared to traditional PEO-based electrolytes. fao.orgresearchgate.netacs.org

Coatings and Adhesives: AGE is utilized as a reactive diluent in epoxy resin formulations, and its incorporation can enhance the flexibility and adhesion of coatings and adhesives. sacheminc.comfishersci.com It is also used in the production of silane (B1218182) coatings for electrical applications. wikipedia.orgsacheminc.com

Biomedical Applications: The ability to functionalize the allyl groups has led to the use of AGE-containing polymers in developing materials for biomedical applications, including potential implantable drug delivery systems. nih.gov

Dual Functionality: Epoxy and Allyl Groups in AGE (chemical and scientific principles)

The chemical versatility of this compound stems from the presence of two distinct reactive functional groups: an epoxy ring and an allyl group. wikipedia.org This dual functionality allows for selective and orthogonal chemical transformations, meaning one group can be reacted while the other remains intact for subsequent reactions. wikipedia.org

The Epoxy Group: The epoxy ring is a three-membered cyclic ether that is highly strained and therefore susceptible to ring-opening reactions. This reaction can be initiated by a variety of nucleophiles, including amines, alcohols, and thiols, as well as by acids. The ring-opening of the epoxide can proceed through either an anionic or cationic mechanism, leading to the formation of a linear polymer with a polyether backbone and pendant allyl groups. sigmaaldrich.comnih.gov For instance, the anionic ring-opening polymerization of AGE can produce poly(this compound) (PAGE). researchgate.net

The Allyl Group: The allyl group consists of a carbon-carbon double bond adjacent to a methylene (B1212753) group. This double bond can participate in a variety of reactions, including:

Radical Polymerization: The allyl group can undergo radical polymerization, allowing for the formation of copolymers with other vinyl monomers. wikipedia.orgresearchgate.nettrdizin.gov.tr

Thiol-Ene "Click" Chemistry: The allyl group readily reacts with thiols in the presence of a radical initiator or UV light in a highly efficient and specific reaction known as thiol-ene coupling. nih.govnih.gov This "click" reaction is widely used for the post-polymerization modification of AGE-containing polymers, enabling the introduction of a wide range of functionalities. nih.gov

Hydrosilylation: The alkene of the allyl group can react with siloxanes in the presence of a catalyst, a process known as hydrosilylation. wikipedia.org This reaction leaves the epoxy group untouched and is utilized in the production of silane coatings. wikipedia.orgsacheminc.com

Other Addition Reactions: The double bond can also undergo other addition reactions such as epoxidation, bromination, and dihydroxylation. nih.gov

The ability to selectively address either the epoxy or the allyl group provides a powerful tool for designing complex macromolecular architectures, including block copolymers, graft copolymers, and cross-linked networks. wikipedia.orgnih.gov This chemical orthogonality is a key principle underlying the widespread utility of this compound in modern materials science.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₂ wikipedia.org
Molar Mass 114.14 g/mol exsyncorp.com
Appearance Colorless liquid wikipedia.orgosha.gov
Odor Pleasant, Aromatic wikipedia.orgfishersci.com
Boiling Point 154 °C wikipedia.org
Melting Point -100 °C wikipedia.org
Flash Point 48 °C (closed cup) fishersci.com
Density 0.97 g/mL (at 20 °C) wikipedia.org
Solubility in Water 14% (at 20 °C) wikipedia.org
Refractive Index (n20/D) 1.433 sigmaaldrich.com

Table 2: Copolymerization Reactivity Ratios of this compound (M₁)

Comonomer (M₂)r₁r₂Temperature (°C)Reference
Methyl methacrylate0.03540.770 tandfonline.com
Butyl methacrylate0.0227- tandfonline.com
Maleic anhydride0.0020.01- tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B154827 Allyl glycidyl ether CAS No. 106-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(prop-2-enoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWYGACWGAICNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25639-25-2
Record name Oxirane, 2-[(2-propen-1-yloxy)methyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25639-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9039232
Record name Allyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Allyl glycidyl ether appears as a colorless liquid with a pleasant odor. Slightly less dense than water and insoluble in water. Hence floats on water. Poisonous by ingestion and mildly toxic by inhalation and skin contact. Very irritating to skin and eyes. Used to make other chemicals., Dry Powder; Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor.
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxirane, 2-[(2-propen-1-yloxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl glycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/124
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ALLYL GLYCIDYL ETHER (AGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/47
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Allyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0019.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

309 °F at 760 mmHg (NTP, 1992), 153.9 °C AT 760 MM HG, 154 °C, 309 °F
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ALLYL GLYCIDYL ETHER (AGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/47
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Allyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0019.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

135 °F (NTP, 1992), 57 °C, 135 °F (OPEN CUP), 45 °C c.c., 135 °F
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allyl glycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/124
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALLYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ALLYL GLYCIDYL ETHER (AGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/47
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Allyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0019.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), 14.1% IN WATER; MISCIBLE WITH ACETONE, TOLUENE, & OCTANE, Solubility in water, g/100ml: 14 (freely soluble), 14%
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Allyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0019.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.969 at 68 °F (NTP, 1992) - Less dense than water; will float, SP GR: 0.9698 AT 20 °C/40 °C, Relative density (water = 1): 0.97, 0.97
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ALLYL GLYCIDYL ETHER (AGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/47
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Allyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0019.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.32 @ 25 °C (AIR= 1), Relative vapor density (air = 1): 3.9, 3.94
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ALLYL GLYCIDYL ETHER (AGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/47
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

3.6 mmHg at 68 °F ; 5.8 mmHg at 86 °F (NTP, 1992), 4.7 [mmHg], 4.7 MM HG AT 25 °C, Vapor pressure, kPa at 25 °C: 0.63, 2 mmHg
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allyl glycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/124
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALLYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ALLYL GLYCIDYL ETHER (AGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/47
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Allyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0019.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

COLORLESS LIQUID, Colorless liquid ...

CAS No.

106-92-3
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl glycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLYL GLYCIDYL ETHER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ALLYL GLYCIDYL ETHER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxirane, 2-[(2-propen-1-yloxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 2,3-epoxypropyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL GLYCIDYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC0791894
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ALLYL GLYCIDYL ETHER (AGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/47
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oxirane, ((2-propenyloxy)methyl)-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/RRD59F8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-148 °F (NTP, 1992), FREEZING POINT: FORMS GLASS @ -100 °C, -100 °C, -148 °F [forms glass]
Record name ALLYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALLYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ALLYL GLYCIDYL ETHER (AGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/47
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Allyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0019.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthetic Methodologies and Reaction Pathways of Allyl Glycidyl Ether

Conventional Synthesis Routes

Traditional methods for synthesizing Allyl Glycidyl (B131873) Ether are well-established and typically involve either single-stage or two-step processes, primarily using allyl alcohol and epichlorohydrin (B41342) as key reactants.

Single-Stage Methodologies (e.g., Allyl Alcohol and Epichlorohydrin with Phase-Transfer Catalysis)

The single-stage synthesis of allyl glycidyl ether from allyl alcohol and epichlorohydrin is effectively carried out using phase-transfer catalysis. gychbjb.comgoogle.com This method involves the use of a solid base, such as sodium hydroxide (B78521), and a phase-transfer catalyst like benzyltriethylammonium chloride to facilitate the reaction between the alcohol and epichlorohydrin. google.com The catalyst enables the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs. Studies have shown that a yield of up to 88% is achievable. gychbjb.comgoogle.com The efficiency of this method is dependent on optimizing several reaction parameters. gychbjb.com

ParameterOptimal Condition
Molar Ratio (Allyl Alcohol:Epichlorohydrin:Base:Catalyst)1 : 1.5 : 1.5 : 1 gychbjb.com
Reaction Temperature50-60 °C gychbjb.com
Reaction Time1 hour gychbjb.com
Maximum Yield 88% gychbjb.com

This interactive table summarizes the optimized conditions for the single-stage synthesis of this compound via phase-transfer catalysis.

Two-Step Approaches (e.g., Boron Trifluoride Catalysis followed by Cyclization)

The two-step synthesis of this compound is a widely used industrial process. google.com This approach first involves a ring-opening reaction, followed by a ring-closure (cyclization) step. google.comgoogle.com

In the first step, a Lewis acid catalyst, such as boron trifluoride (BF₃) or its etherate complex (BF₃·O(C₂H₅)₂), facilitates the ring-opening of epichlorohydrin by allyl alcohol. google.comgoogle.come3s-conferences.org This reaction forms an intermediate, 1-chloro-3-allyloxy-2-propanol. google.com The use of acidic catalysts is a key feature of this initial stage. google.com

The second step involves the cyclization of the chlorohydrin intermediate to form this compound. This is achieved by dehydrochlorination using a strong base, typically an aqueous solution of sodium hydroxide. google.comgoogle.comgoogle.com The total yield for this two-step process is reported to be in the range of 73% to 82%. google.comgoogle.com This method can enhance the end-capping rate and is considered suitable for large-scale commercial production. e3s-conferences.org

Mechanistic Studies of Epoxidation Reactions (e.g., Diallyl Ether with t-Butyl Hydroperoxide over Ti-MWW Catalyst)

An alternative pathway to synthesize this compound is through the selective monoepoxidation of diallyl ether. wikipedia.org Research has been conducted on this reaction using t-butyl hydroperoxide (TBHP) as the oxidant and a titanium silicalite (Ti-MWW) catalyst. growingscience.com The use of TBHP as the oxidant is notable because it helps to reduce the quantity of water-related side products compared to using hydrogen peroxide. growingscience.com

The epoxidation of diallyl ether over a Ti-MWW catalyst yields three primary products: the desired allyl-glycidyl ether, along with glycidol (B123203) and allyl alcohol as by-products. growingscience.com The process has been optimized by studying the influence of various parameters to maximize the yield of allyl-glycidyl ether. growingscience.com

ParameterOptimal ConditionOutcome
Temperature90 °COptimized for yield and selectivity growingscience.com
DAE/TBHP Molar Ratio2:1Highest product yield and diallyl ether conversion growingscience.com
Solvent (Methanol) Conc.70 wt%Favorable reaction medium growingscience.com
Ti-MWW Catalyst Amount3 wt%Effective catalytic activity growingscience.com
Reaction Time180 minutesSufficient time for conversion growingscience.com

This interactive table presents the optimized parameters for the epoxidation of diallyl ether to produce this compound.

Advanced Synthetic Techniques

To address some of the limitations of conventional methods, such as the use of hazardous solvents and catalyst-related corrosion, advanced synthetic techniques have been developed.

Solvent-Free Synthesis Approaches and Optimization

A significant advancement in the synthesis of glycidyl ethers, including AGE, is the development of solvent-free reaction systems. chalmers.segoogle.com This approach utilizes a phase-transfer catalyst in conjunction with a solid alkali hydroxide base, with the liquid fatty alcohol (or in this case, allyl alcohol) itself serving as the reaction medium. chalmers.se The absence of water and organic solvents simplifies the process, reduces environmental impact, and makes product purification more convenient, as the solid base can be easily separated from the liquid product by filtration. chalmers.segoogle.com The reaction involves the deprotonation of the alcohol by the base, followed by its reaction with epichlorohydrin, facilitated by the phase-transfer catalyst. chalmers.se Optimization of factors such as temperature, reaction time, and reactant concentrations is crucial to maximizing the product yield, which can exceed 75%. chalmers.se

Impact of Reaction Conditions on Product Yield and By-product Formation

Across all synthetic methodologies, the reaction conditions play a critical role in determining the final yield of this compound and the profile of by-products.

Temperature: In the epoxidation of diallyl ether, selectivity and yield of allyl-glycidyl ether reach a maximum at specific temperatures (around 90-130°C), while higher temperatures can lead to decreased selectivity. growingscience.com

Reactant Molar Ratios: In the single-stage phase-transfer catalysis method, an excess of epichlorohydrin and base relative to allyl alcohol was found to be optimal. gychbjb.com For the epoxidation route, a 2:1 molar ratio of diallyl ether to the TBHP oxidant was preferred to achieve the highest yield. growingscience.com

Catalyst and Base: The choice and concentration of the catalyst are crucial. In two-step methods using BF₃, the catalyst can cause corrosion issues. google.com In phase-transfer catalysis and solvent-free methods, the type and amount of both the catalyst and the base must be carefully selected to drive the reaction toward the desired product. gychbjb.comchalmers.se

By carefully controlling these conditions, it is possible to optimize the synthesis of this compound, maximizing product yield while minimizing the formation of impurities. e3s-conferences.org

Functionalization Reactions of AGE

This compound (AGE) is characterized by the presence of two distinct reactive sites: an epoxide ring and an allyl group. This dual functionality allows for a wide range of selective chemical modifications, making it a valuable building block in polymer chemistry and materials science. nih.gov The functionalization of AGE can proceed through reactions involving either the epoxide or the allyl moiety, enabling the synthesis of complex macromolecular structures and functional materials.

Nucleophilic Addition Reactions (e.g., with Sodium Hydrosulfide)

A significant functionalization pathway for AGE involves the nucleophilic addition to its epoxide ring. The reaction with sodium hydrosulfide (B80085) (NaSH) has been studied as a method to introduce thiol groups. rsc.orgkoreascience.kr This thiolation is of particular interest for developing advanced polymers for storage and preservation systems, as well as for creating nanostructured surfaces through the coordination of noble metals or the formation of disulfide bonds. rsc.orgkoreascience.kr Theoretical studies indicate that the carbons of the three-membered epoxide ring are the region of lowest electron density, making them susceptible to nucleophilic attack. rsc.orgkoreascience.kr

The reaction between this compound and sodium hydrosulfide is highly regioselective, with the reaction pathway and resulting products being heavily dependent on the pH of the medium. rsc.org The pH dictates whether the reaction is governed by steric or electronic factors and influences the prevalence of side reactions. rsc.org

Under neutral to moderately alkaline conditions (pH 7.0–8.0), the reaction proceeds via a bimolecular nucleophilic (SN2) attack on the sterically less hindered carbon of the epoxide ring (an anti-Markovnikov type opening). rsc.org This pathway leads to the formation of 4-(allyloxy)-2-mercaptobutan-2-ol as the predominant product. rsc.orgkoreascience.kr These specific conditions, ideally with an AGE to NaSH molar ratio of 1:2 in an alcoholic buffer, are optimal as they prevent both the hydrolysis of the epoxide and the protonation of the thiolating agent. rsc.orgkoreascience.kr

Conversely, under acidic conditions, the reaction mechanism shifts. The process is initiated by the protonation of the epoxide oxygen, followed by a nucleophilic attack on the more substituted carbon, yielding 4-(allyloxy)-2-mercapto-butan-1-ol. rsc.org At extreme pH levels, other products are formed. In strongly alkaline media (pH ~12), which can result from dissolving NaSH in methanol (B129727) without a buffer, side reactions such as the hydrolysis of the epoxide to form 4-(allyloxy)butane-1,2-diol and the formation of the episulfide derivative 2-((allyloxy)methyl)thiirane become significant. rsc.org At a low pH, the hydrosulfide anion (SH⁻) is protonated to hydrogen sulfide (B99878) (H₂S), which diminishes the concentration of the effective nucleophile. rsc.org

Table 1: Influence of pH on Product Formation in the Reaction of AGE with NaSH rsc.org
pH ConditionGoverning FactorMechanismPrimary Product(s)
AcidicElectronicSN1-like (attack at more substituted carbon)4-(allyloxy)-2-mercapto-butan-1-ol
Neutral / Moderately Alkaline (pH 7.0-8.0)StericSN2 (attack at less substituted carbon)4-(allyloxy)-2-mercaptobutan-2-ol
Strongly Alkaline (pH > 12)Side ReactionsHydrolysis / Intramolecular cyclization4-(allyloxy)butane-1,2-diol, 2-((allyloxy)methyl)thiirane

Theoretical investigations have provided significant insights into the functionalization reaction of AGE with sodium hydrosulfide. rsc.orgkoreascience.kr Using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level, studies have corroborated experimental findings. rsc.orgkoreascience.kr

Key findings from these theoretical studies include:

Electron Density Distribution: Calculations confirmed that the region of lowest electron density on the AGE molecule is located at the carbon atoms of the epoxide ring, identifying them as the primary sites for nucleophilic addition. koreascience.kr

Spectroscopic Correlation: Theoretical UV-Vis spectral analysis predicted an energy absorption between 250 and 300 nm, which aligns with experimental observations and supports the formation of the episulfide derivative under certain conditions. rsc.orgkoreascience.kr

Electrostatic Potential Mapping: Analysis of the electrostatic potential maps of the reaction products revealed significant negative charge density around the oxygen and sulfur atoms, providing insight into the electronic structure of the resulting molecules. koreascience.kr

Thiol-Ene Click Chemistry with AGE

The allyl group of AGE provides a second reactive handle that is readily functionalized using thiol-ene "click" chemistry. nih.gov This reaction is a powerful and versatile method for the post-polymerization modification of poly(this compound) (PAGE). nih.gov The thiol-ene reaction involves the radical-initiated addition of a thiol (R-SH) across the carbon-carbon double bond of the allyl group, forming a stable thioether linkage. rsc.org

The reaction is known for its simplicity, high efficiency, and tolerance of a wide range of functional groups. rsc.org It is typically initiated thermally or photochemically, often using a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.net This modularity allows for the straightforward synthesis of functional polymers with high degrees of conversion. nih.gov For example, this strategy has been employed to create cryoprotective polyampholytes by reacting PAGE with various thiols, including cysteamine (B1669678) hydrochloride and mercaptopropionic acid. researchgate.net The resulting polymers, featuring a poly(ethylene oxide)-like backbone, have shown potential for the cryopreservation of living cells. researchgate.net

Grafting and Surface Modification using AGE (e.g., onto Fe₃O₄@SiO₂)

The reactivity of the epoxide group makes AGE a suitable candidate for grafting onto surfaces rich in nucleophilic groups, such as the silanol (B1196071) (Si-OH) groups present on silica-coated nanoparticles. The synthesis of a core-shell magnetic nanoparticle (Fe₃O₄@SiO₂) provides a stable and versatile platform for further functionalization. koreascience.krresearchgate.net

While specific literature detailing the direct grafting of AGE onto Fe₃O₄@SiO₂ was not prominently found, a general synthetic strategy can be proposed based on established chemical principles. The process would involve the nucleophilic attack of the surface silanol groups on the epoxide ring of AGE. This ring-opening reaction, which could be catalyzed by an acid or base, would result in the covalent attachment of the AGE molecule to the silica (B1680970) surface via an ether bond. Such a modification would yield a surface decorated with reactive allyl groups, which could then be used for subsequent functionalization, for instance, via the thiol-ene click chemistry described previously. This approach is analogous to the functionalization of silica surfaces with other epoxide-containing molecules like 3-glycidoxypropyltrimethoxysilane.

Epoxide Ring-Opening Reactions and Derivatization

The cornerstone of AGE's utility in derivatization is the reactivity of its epoxide ring. This strained three-membered ring readily opens upon reaction with a wide array of nucleophiles. As discussed, the ring-opening is a regioselective process whose outcome is determined by the reaction conditions. rsc.org

Under basic or neutral conditions , the reaction follows an SN2 pathway, with the nucleophile attacking the less sterically hindered primary carbon of the epoxide.

Under acidic conditions , the mechanism gains SN1 character, and the nucleophile attacks the more substituted secondary carbon.

This versatile reactivity is widely exploited. For instance, AGE has been used to functionalize biopolymers like chitosan (B1678972). The primary amine groups on the chitosan backbone act as nucleophiles, opening the epoxide ring to graft the allyl-functional side chains onto the polymer. Furthermore, AGE can act as a functional monomer in ring-opening copolymerization (ROCOP). It can be copolymerized with monomers such as boron-containing anhydrides to yield well-defined, functional polyesters with tunable properties and degradability.

Polymerization Science and Engineering of Allyl Glycidyl Ether

Homopolymerization of Allyl Glycidyl (B131873) Ether (PAGE)

Anionic Ring-Opening Polymerization (AROP) Mechanisms and Control

Anionic ring-opening polymerization (AROP) stands out as a highly controlled method for synthesizing PAGE. researchgate.netdntb.gov.ua This "living" polymerization technique allows for the production of polymers with predictable molar masses and narrow molar mass distributions. cambridge.org The mechanism involves the nucleophilic attack of an initiator on the carbon atom of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species. This active chain end then proceeds to react with subsequent monomer units.

The choice of initiator is crucial in AROP. Alkali metal alkoxides, particularly those with potassium counterions, are among the most popular and effective initiator systems for epoxide polymerization. acs.org To circumvent issues associated with protic impurities that can interfere with the polymerization, a common strategy involves using the radical-anion potassium naphthalenide to generate a potassium alkoxide initiator in situ. researchgate.netnih.gov This method provides a clean and efficient start to the polymerization process. The polymerization is typically carried out in polar, aprotic solvents like tetrahydrofuran (B95107) (THF). acs.orgrsc.org The use of potassium-based initiators, such as potassium tert-butoxide, has been shown to be effective. rsc.orgresearchgate.net

A significant advantage of AROP for AGE is the high degree of control over the resulting polymer's characteristics. The polymerization process has been demonstrated to be highly controlled, yielding polymers with molar masses ranging from 10 to 100 kg/mol . researchgate.netdntb.gov.uanih.gov The final molar mass is determined by the stoichiometry of the reaction, specifically the monomer-to-initiator ratio. researchgate.netnih.gov This controlled process consistently produces polymers with low polydispersity indices (PDI), typically in the range of 1.05 to 1.33. researchgate.netdntb.gov.uanih.gov Further refinement, such as employing a slow monomer addition technique, can reduce the dispersity even more, achieving PDI values as low as 1.16. rsc.orgresearchgate.net This level of control is essential for creating well-defined polymer architectures for advanced applications.

Table 1: Control of Molar Mass and Polydispersity in AROP of AGE

Initiator SystemMolar Mass ( kg/mol )Polydispersity Index (PDI)Reference
Potassium Alkoxide/Naphthalenide10 - 1001.05 - 1.33 researchgate.netdntb.gov.uanih.gov
Potassium tert-butoxide (Slow Monomer Addition)Not specified1.16 - 1.30 rsc.orgresearchgate.net

A key side reaction during the AROP of AGE is the isomerization of the pendant allyl groups to cis-prop-1-enyl ether groups. researchgate.netnih.gov Research has shown that the extent of this isomerization is not related to the polymer's molar mass or PDI, but is instead dictated primarily by the polymerization temperature. researchgate.netnih.gov At lower temperatures (e.g., 30-40 °C), the level of isomerization is very low or even undetectable. researchgate.netnih.gov As the temperature increases, the percentage of isomerized units rises. For instance, in neat polymerizations, increasing the temperature from 40 °C to 80 °C saw the isomerization level increase from 1.5 mol% to 3.7 mol%. nih.gov At 100 °C, approximately 8 mol% of the allyl groups were found to have isomerized. nih.gov This temperature-dependent behavior allows for the deliberate control of the final polymer structure by selecting appropriate reaction conditions. researchgate.netnih.gov

Table 2: Effect of Temperature on Isomerization in Neat AROP of AGE

Polymerization Temperature (°C)Isomerization (mol% cis-prop-1-enyl)Reference
< 40Essentially zero researchgate.netnih.gov
401.5 nih.gov
803.7 nih.gov
1008.0 nih.gov

Radical Polymerization of AGE

Allyl glycidyl ether can also undergo polymerization via its allyl group through radical mechanisms. This approach is often employed in copolymerization systems. For instance, AGE has been copolymerized with monomers like hexadecyl acrylate (B77674) and styrene (B11656) using free-radical initiators such as azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net Radiation, specifically from a 60Co-gamma source, has also been used to induce the copolymerization of AGE with styrene. researchgate.net Persulfate salts, like potassium persulfate, are powerful oxidizers commonly used to initiate emulsion polymerization of various monomers and could be applied to systems containing AGE. atamankimya.com However, compared to AROP, radical polymerization of the allyl group generally offers less control over the polymer architecture and can be influenced by chain transfer reactions characteristic of allyl monomers. researchgate.net

Plasma Polymerization for Thin Film Deposition

Plasma polymerization of AGE is a solvent-free technique used to deposit thin, functional films onto a variety of substrates. nih.govacs.org This method utilizes the energy of a plasma to fragment and polymerize the monomer, creating a highly cross-linked and robust surface coating. nih.gov A key advantage of using AGE is the potential to retain the reactive epoxy groups on the surface of the deposited film. acs.orgacs.org

The properties of the resulting film are highly dependent on the plasma parameters, such as power and duty cycle (in pulsed plasma systems). acs.org Studies have shown that pulsed plasma polymerization, under optimized conditions (e.g., duty cycles of 1 ms (B15284909)/20 ms or 1 ms/200 ms), can produce uniform films with a high retention of epoxy functionalities. nih.govacs.org These reactive surfaces are of significant interest for biomedical applications, as the epoxy groups can be used to covalently immobilize biomolecules like proteins. nih.govacs.org While the process can lead to some monomer fragmentation, it offers a versatile method for creating reactive, functionalized surfaces on a wide array of materials. nih.govresearchgate.net

Influence of Plasma Parameters on Epoxide Group Density

The creation of thin polymer films retaining a high density of functional epoxide groups can be achieved through the plasma polymerization of this compound (AGE). The success of this process is heavily dependent on the careful control of plasma parameters, particularly the ratio of power to monomer flow rate (W/F) and the working pressure.

The W/F parameter directly correlates to the energy supplied to each monomer molecule. Research indicates that lower W/F values, achieved through reduced power and increased monomer flow rate, are optimal for preserving the chemical integrity of the AGE monomer. This preservation leads to a higher concentration of epoxide groups in the final plasma-polymerized AGE (pp-AGE) film. researchgate.netnih.gov Conversely, higher W/F parameters result in increased monomer fragmentation and a subsequent reduction in epoxide group density. An optimal W/F value of approximately 2.3 eV has been identified for maximizing the density of epoxide groups. researchgate.netnih.gov

The working pressure within the plasma reactor also significantly impacts the characteristics of the resulting polymer film. Higher working pressures tend to produce softer films with a greater retention of the original monomer structure, including the valuable epoxide rings. researchgate.netnih.gov This is attributed to a decrease in ion energy and an increase in the deposition rate at higher pressures, which minimizes the fragmentation of the AGE monomer. researchgate.netnih.gov

Interactive Table: Influence of Plasma Parameters on Epoxide Group Density

Plasma Parameter Condition Effect on Epoxide Group Density
W/F Parameter Low (e.g., ~2.3 eV) High retention of epoxide groups
W/F Parameter High Increased fragmentation, lower epoxide group density
Working Pressure High Higher retention of epoxide groups, softer film
Working Pressure Low Lower retention of epoxide groups

Copolymerization of this compound

Copolymerization with Methacrylates (e.g., Methyl Methacrylate (B99206), Allyl Methacrylate)

The copolymerization of this compound with various methacrylates, such as methyl methacrylate (MMA) and allyl methacrylate (AMA), has been explored to create functionalized polymers. A key aspect of understanding these copolymerization reactions is the determination of monomer reactivity ratios.

In the free-radical copolymerization of AGE with MMA, studies have shown that the reactivity ratio of MMA is substantially higher than that of AGE. trdizin.gov.trresearchgate.net This indicates that a growing polymer chain is much more likely to add an MMA monomer than an AGE monomer, regardless of the terminal radical on the chain. trdizin.gov.trresearchgate.net Consequently, the resulting copolymer is predominantly composed of MMA units, with AGE units incorporated less frequently. trdizin.gov.trresearchgate.net

Interactive Table: Reactivity Ratios for AGE-MMA Copolymerization

Monomer 1 (M1) Monomer 2 (M2) r1 (M1) r2 (M2)
Methyl Methacrylate This compound 26.8 0.0

Data from radical polymerization using benzoyl peroxide initiator. trdizin.gov.trresearchgate.net

The thermal behavior of copolymers of AGE and methacrylates is a critical factor for their practical applications. Thermogravimetric analysis (TGA) is a widely used technique to investigate the thermal stability and decomposition kinetics of these materials.

For copolymers of AGE and MMA, the thermal stability is dependent on the copolymer composition. The introduction of AGE units into the polymethyl methacrylate (PMMA) chain can alter the degradation mechanism. trdizin.gov.trresearchgate.net The thermal degradation of these copolymers typically occurs in multiple stages, corresponding to the breakdown of different structural components within the polymer. trdizin.gov.trresearchgate.net The activation energies for the thermal degradation of poly(AGE-co-MMA) have been calculated using methods such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, with values for the first stage being approximately 136-175 kJ/mol and for the second stage being 232-278 kJ/mol. trdizin.gov.trresearchgate.net

Copolymerization with Ethylene (B1197577) Oxide (EO)

The copolymerization of this compound with ethylene oxide (EO) yields functional poly(ethylene oxide) (PEO)-based copolymers with pendant allyl groups, which can be tailored as either random or block copolymers. acs.orgacs.org

Anionic ring-opening polymerization is the predominant method for synthesizing both types of copolymers. acs.orgacs.org To produce random copolymers, a mixture of AGE and EO monomers is polymerized concurrently. acs.org This results in polymer chains with a random distribution of AGE and EO units. acs.org

Block copolymers, on the other hand, are synthesized through the sequential addition of monomers. rsc.orgrsc.org For instance, a living anionic polymerization of EO can be initiated first, followed by the introduction of AGE to form a PEO-b-PAGE diblock copolymer. rsc.orgrsc.org This method allows for precise control over the copolymer architecture.

Interactive Table: Synthesis of AGE-EO Copolymers

Copolymer Type Synthesis Method Resulting Structure
Random Copolymer Simultaneous anionic ring-opening polymerization of AGE and EO Random distribution of AGE and EO units
Block Copolymer Sequential anionic ring-opening polymerization of EO followed by AGE Diblock copolymer (PEO-b-PAGE)
Properties of Poly(ethylene glycol-co-allyl glycidyl ether)s for Bioconjugation

Copolymers of ethylene oxide (EO) and this compound (AGE), known as poly(ethylene glycol-co-allyl glycidyl ether)s or P(EO-co-AGE), have emerged as a versatile platform for bioconjugation. These copolymers are synthesized through the anionic ring-opening polymerization of EO and AGE, resulting in random copolymers with controlled molecular weights and low polydispersity indices. acs.orgfigshare.comnih.govacs.org

The key feature of P(EO-co-AGE) for bioconjugation is the presence of pendant allyl groups along the polyethylene (B3416737) glycol (PEG) backbone. acs.org These allyl groups are readily accessible for post-polymerization modification, most notably through thiol-ene coupling (TEC). acs.orgfigshare.comnih.gov This "click" chemistry reaction is highly efficient and proceeds with nearly quantitative yields, allowing for the introduction of a wide array of functionalities. acs.org

Researchers have successfully prepared P(EO-co-AGE) derivatives with multiple amino, carboxyl, or hydroxyl functionalities. acs.orgnih.gov This modular approach provides a synthetic platform to create PEG derivatives with tailored properties for specific bioconjugation applications. For instance, P(EO-co-AGE)s have been directly conjugated with cysteine and the tripeptide glutathione (B108866) (GSH) via TEC, yielding well-defined hybrid materials with multiple peptide units attached to the PEG backbone. acs.orgnih.gov This demonstrates a significantly higher loading capacity compared to traditional PEG homopolymers. acs.orgnih.gov

The random distribution of AGE units along the polymer chain is crucial for maintaining the homogeneity of the resulting PEG conjugates. acs.orgfigshare.comnih.govacs.org Studies using real-time ¹H NMR polymerization kinetics, ¹³C NMR analysis of triad (B1167595) sequence distribution, and differential scanning calorimetry (DSC) have confirmed the distinctive random copolymer structure. acs.orgfigshare.comnih.govacs.org

Below is a table summarizing the properties of P(EO-co-AGE) copolymers from a representative study:

PropertyValue
Monomers Ethylene oxide (EO), this compound (AGE)
Polymerization Method Anionic ring-opening polymerization
Copolymer Structure Random
Molecular Weight ( g/mol ) 5,000 - 13,600
Polydispersity Index (PDI) 1.04 - 1.19
Key Functional Group Pendant allyl groups
Primary Modification Chemistry Thiol-ene coupling (TEC)
Introduced Functionalities Amino, Carboxy, Hydroxy, Peptides (e.g., Cysteine, Glutathione)
Data sourced from multiple studies. acs.orgfigshare.comnih.govacs.org

Copolymerization with Styrene

This compound can be copolymerized with styrene to produce poly(this compound-co-styrene) [poly(AGE-co-St)]. This has been achieved through both radiation-induced and free-radical initiation methods, allowing for a comparative analysis of the two techniques. researchgate.net

Comparison of Radiation-Induced vs. Free Radical Initiation

A comparative study investigated the copolymerization of AGE with styrene using two different initiation methods: ⁶⁰Co-gamma ray radiation and chemical initiation with azobisisobutyronitrile (AIBN) as a free radical initiator. researchgate.net

In the free-radical initiated copolymerization , the reaction was conducted at 60°C for durations of 1, 3, 5, and 7 days. For the radiation-induced copolymerization , samples were irradiated at absorbed doses of 55, 110, and 165 kGy. researchgate.net

Key findings from the comparison include:

Yield: The radiation-induced copolymerization resulted in a lower yield compared to the radical initiator copolymerization. researchgate.net

Molecular Weight and Polydispersity: The polymerization method was found to affect the polydispersity index of the resulting copolymers. researchgate.net

Thermal Stability: The thermal stability of the poly(AGE-co-St) samples produced by radical polymerization was quite similar to those obtained by irradiation. researchgate.net

The chemical structures of the copolymers from both methods were analyzed and confirmed using proton nuclear magnetic resonance (¹H NMR) and Fourier transform infrared (FTIR) spectroscopy. researchgate.net Thermal properties were examined using thermogravimetry. researchgate.net

The following table summarizes the comparative aspects of the two initiation methods:

FeatureRadiation-Induced Initiation (⁶⁰Co-gamma rays)Free Radical Initiation (AIBN)
Conditions Absorbed doses: 55, 110, 165 kGy60°C for 1, 3, 5, or 7 days
Copolymerization Yield LowerHigher
Thermal Stability Similar to free radical initiatedSimilar to radiation-induced
Polydispersity Index Affected by the methodAffected by the method
Data sourced from a comparative study. researchgate.net

Copolymerization with N-Vinyl-2-pyrrolidone

Amphiphilic copolymers of N-vinyl-2-pyrrolidone (NVP) and this compound have been synthesized, primarily through radical copolymerization. mdpi.comaau.dkresearchgate.net These copolymers are of interest for applications such as drug delivery, owing to their ability to form nanoaggregates. mdpi.comaau.dk

The synthesis is typically carried out using a radical initiator like azobisisobutyronitrile (AIBN) and may involve a chain transfer agent, such as n-octadecylmercaptan, to control molecular weight. mdpi.com The introduction of AGE units into the polyvinylpyrrolidone (B124986) (PVP) backbone provides reactive epoxy groups in the shell of the self-assembled nanoparticles. mdpi.commdpi.com

The structure and composition of the resulting copolymers have been characterized by various spectroscopic methods, including ¹³C NMR, IR, and MALDI spectroscopy. mdpi.com It has been observed that the molecular weight of these amphiphilic copolymers is influenced by chain transfer to the this compound monomer. mdpi.com Furthermore, a linear relationship has been noted between the number-average molecular weight and the ratio of NVP to AGE in the feed, with the diameter of the resulting macromolecular aggregates decreasing as this ratio increases. aau.dk

Copolymerization with Methyl Acrylate (MA) using RAFT Polymerization

The copolymerization of this compound with methyl acrylate (MA) has been successfully achieved using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net This controlled/living free-radical polymerization technique allows for the synthesis of well-defined copolymers. researchgate.net

The process, initiated either thermally or under ⁶⁰Co γ-ray irradiation in the presence of a RAFT agent such as benzyl (B1604629) imidazole-1-carbodithioate (BICDT), exhibits characteristics of a living polymerization. researchgate.net These characteristics include:

A linear increase in the molecular weight of the polymer with monomer conversion.

A narrow molecular weight distribution.

A linear relationship between ln([M]₀/[M]) and polymerization time. researchgate.net

The resulting copolymer contains epoxy groups from the AGE units, as confirmed by ¹H NMR spectroscopy. researchgate.net The content of AGE incorporated into the copolymer increases with both higher monomer conversion and a greater molar fraction of AGE in the initial monomer feed. However, an increase in the fraction of AGE in the monomer feed can slow down the polymerization rate. researchgate.net The living nature of this polymerization process has also been leveraged to prepare functional block copolymers, such as PSt-b-P(MA-co-AGE), using a polystyrene (PSt) macro-RAFT agent. researchgate.net

Ring-Opening Copolymerization (e.g., with Succinic Anhydride (B1165640) for Degradable Polyesters)

This compound is a valuable monomer in ring-opening copolymerization (ROcoP) with cyclic anhydrides to produce functional and degradable polyesters. researchgate.netdiva-portal.org This approach allows for the synthesis of structurally diverse materials with pendant functionalities. researchgate.netdiva-portal.org

In a typical process, a mixture of epoxides, including AGE and another epoxide like butylene oxide, is copolymerized with an anhydride such as succinic anhydride, glutaric anhydride, or phthalic anhydride. researchgate.netdiva-portal.org This reaction is often catalyzed by an organocatalyst, for example, bis(triphenylphosphine)iminium chloride (PPNCl). researchgate.netdiva-portal.org

The resulting copolyesters are characterized by:

Alternating Structure: The polymer chain consists of alternating epoxide and anhydride units. researchgate.netdiva-portal.org

Statistical Incorporation: The different epoxides are incorporated statistically along the polymer chain. researchgate.netdiva-portal.org

Functionality: The pendant vinyl groups from the AGE units are retained for post-polymerization modification. researchgate.netdiva-portal.org

Amorphous Nature: These copolyesters are typically amorphous with glass transition temperatures (Tg) that can be tuned, for instance, between -39 °C and 38 °C. researchgate.netdiva-portal.org

Thermal Stability: The choice of anhydride influences the thermal stability of the copolyester. For example, using glutaric anhydride can lead to a high thermal stability of up to 310 °C. researchgate.netdiva-portal.org

The pendant double bonds on these polyesters can be crosslinked in a post-polymerization step to form gels. researchgate.netdiva-portal.org These crosslinked materials exhibit high swelling ratios and enhanced thermal stability compared to the parent non-crosslinked copolyesters. researchgate.netdiva-portal.org

A key feature of these copolyesters is their degradability. Studies have shown that the non-crosslinked materials undergo degradation under enzymatic conditions, with mass losses of up to 60% observed after 27 days. researchgate.netdiva-portal.org While the crosslinked gels are more stable, they still show signs of degradation under both abiotic and enzymatic conditions. researchgate.netdiva-portal.org

The table below summarizes the properties of copolyesters synthesized from the ring-opening copolymerization of epoxides (including AGE) and anhydrides.

PropertyDescription
Monomers Epoxides (e.g., this compound, Butylene oxide), Anhydrides (e.g., Succinic, Glutaric, Phthalic)
Catalyst Organocatalyst (e.g., PPNCl)
Polymer Structure Alternating epoxide-anhydride units with statistical epoxide incorporation
Molar Mass Up to 28.3 kg/mol
Glass Transition Temperature (Tg) -39 °C to 38 °C (amorphous)
Thermal Stability Up to 310 °C (with glutaric anhydride)
Post-Polymerization Modification Radical crosslinking of pendant double bonds
Degradability Enzymatic degradation observed in both non-crosslinked and crosslinked forms
Data sourced from studies on functional and degradable copolyesters. researchgate.netdiva-portal.org

Polymer Post-Functionalization and Derivatization

The pendant allyl groups on polymers incorporating this compound serve as versatile handles for post-polymerization functionalization and derivatization. nih.gov This chemical flexibility is a key advantage of using AGE in polymer synthesis. nih.gov The most prominent method for modifying these allyl groups is the thiol-ene "click" reaction . nih.govnih.gov

Thiol-ene chemistry allows for the efficient and selective coupling of a wide variety of thiol-containing molecules to the polymer backbone under mild conditions, often initiated by UV light or radicals. nih.govnih.govacs.org This modularity enables the synthesis of a library of functional polymers from a single parent polymer. rsc.org

Examples of post-functionalization via thiol-ene chemistry include:

Introduction of Diverse Functional Groups: Polymers of AGE have been functionalized with molecules to introduce amino, carboxylic acid, and alcohol functionalities. acs.org

Bioconjugation: As detailed in section 3.2.2.2, copolymers like P(EO-co-AGE) are readily conjugated with biomolecules such as peptides (cysteine, glutathione) through thiol-ene coupling. acs.orgnih.gov

Creation of Responsive Materials: Functional microgels have been developed by first crosslinking poly(this compound) via a thiol-ene reaction and then using the remaining allyl groups for a second thiol-ene step to introduce pH- or chemically-responsive groups. rsc.org

Synthesis of Polyampholytes: Polyampholytes with properties like low cytotoxicity and pH-responsive behavior have been engineered through the post-polymerization modification of poly(this compound). acs.org

Beyond thiol-ene reactions, the allyl groups can undergo other chemical transformations, including:

Epoxidation

Bromination

Dihydroxylation

Reduction and Oxidation nih.gov

This wide range of possible derivatization reactions underscores the utility of this compound in creating advanced polymeric materials with tailored properties for various applications. nih.gov

Chemical Modification of Pendant Allyl Groups

The pendant allyl groups along the backbone of poly(this compound) serve as versatile handles for a variety of chemical modifications. nih.govacs.org This inherent chemical flexibility is a significant advantage over polymers like poly(ethylene glycol) (PEG), which lack such functional groups for backbone modification. nih.gov The most prominent and efficient method for modifying these allyl groups is the radical-mediated thiol-ene "click" reaction. nih.govmdpi.com

The thiol-ene reaction is a powerful tool for polymer functionalization due to its high efficiency, rapid reaction rates, and insensitivity to moisture. mdpi.comillinois.edu The process is typically initiated by a photoinitiator under UV irradiation, where a thiol (R-SH) adds across the allyl double bond (C=C). mdpi.comillinois.edu This reaction proceeds via a free-radical chain mechanism, resulting in an anti-Markovnikov addition of the sulfenyl radical to the alkene, which forms a stable thioether linkage. illinois.edu This modular and facile reactivity allows for the introduction of a wide array of functionalities onto the PAGE backbone without the need for complex protection and deprotection steps. nih.gov

Beyond the prevalent thiol-ene reaction, other chemical modifications of the allyl groups have been explored. These include reactions such as epoxidation, bromination, and dihydroxylation, further expanding the scope of accessible functional materials derived from PAGE.

Introduction of Specific Functionalities (e.g., Alkyl, Amino, Carboxy, Hydroxy)

The thiol-ene reaction provides a straightforward route to introduce a diverse range of specific chemical functionalities onto the PAGE backbone by selecting a thiol with the desired functional group.

Alkyl Group Introduction: Flexible alkyl groups can be introduced by reacting PAGE with various alkyl thiols. For instance, a novel alkyl-functionalized polyether was synthesized by reacting a PAGE intermediate with an appropriate thiol, resulting in a product designated as PAGEbutane. This modification was shown to significantly lower the glass transition temperature (Tg) of the polymer.

Amino Group Introduction: Amino functionalities can be incorporated using thiol-ene chemistry. One method involves reacting an allyl-substituted polymer backbone with 2-(dimethylamino)ethanethiol hydrochloride, followed by neutralization. nih.gov This approach has been used to create zwitterionic polymers with a carboxybetaine structure. nih.gov Furthermore, the synthesis of PAGE-based polyampholytes for applications like cryopreservation demonstrates the successful incorporation of amine groups through post-polymerization modification. acs.org

Carboxy Group Introduction: Carboxyl groups can be attached to the polymer backbone through the thiol-ene reaction of PAGE with carboxyl-containing thiols, such as thioacetic acid. acs.org This method has been used to functionalize polylactides and other polymers. researchgate.net The creation of zwitterionic side chains, specifically carboxybetaines, also involves the introduction of a carboxylate functionality. acs.orgnih.gov

Hydroxy Group Introduction: Hydroxyl groups can be introduced onto the PAGE backbone via two primary methods. The first is a direct thiol-ene addition using a hydroxyl-containing thiol like 2-mercaptoethanol. illinois.edu The second, more indirect method involves the isomerization of the pendant allyl groups to cis-prop-1-enyl ethers, which can occur during polymerization at elevated temperatures. nih.gov These isomerized groups are hydrolytically unstable and can be converted to hydroxyl groups through a post-polymerization acid-catalyzed hydrolysis treatment, yielding orthogonally reactive hydroxy and allyl groups on the same polymer backbone. nih.gov

FunctionalityMethodReagent ExampleReference
AlkylThiol-ene ReactionAlkyl thiols (e.g., 1-butanethiol) researchgate.net
AminoThiol-ene Reaction2-(Dimethylamino)ethanethiol hydrochloride nih.gov
CarboxyThiol-ene ReactionThioacetic acid acs.org
HydroxyThiol-ene Reaction2-Mercaptoethanol illinois.edu
Isomerization followed by Hydrolysis- (Forms from cis-prop-1-enyl ether) nih.gov

Conversion of Allyl Groups to Epoxide Groups in Polyesters

The pendant allyl groups present in polyesters containing this compound units can be chemically converted into epoxide (glycidyl) groups. This transformation is typically achieved through an oxidation reaction.

A widely used and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (mCPBA). researchgate.net Research has demonstrated the successful epoxidation of pendant allyl groups in functional poly(ester-anhydride)s, which are a class of polyesters. In these studies, varying degrees of functionality were oxidized using mCPBA to yield polymers with pendant epoxy groups. The efficiency of this conversion can be influenced by factors such as the ratio of polymer to mCPBA, the concentration of the polymer in the reaction solution, and the duration of the reaction. Under optimized conditions, a 100% conversion of allyl groups to epoxide groups can be achieved.

This conversion is significant as it transforms the hydrophobic allyl group into a more reactive, hydrophilic epoxide group, which can then undergo further reactions, such as ring-opening with various nucleophiles. This post-polymerization modification dramatically alters the chemical nature and potential applications of the original polyester.

Polymer TypeReactionReagentKey FindingReference
Poly(ester-anhydride)s with pendant allyl groupsEpoxidationmeta-Chloroperoxybenzoic acid (mCPBA)Conditions can be set to achieve 100% conversion of allyl to epoxy groups.
Allyl dimethyl phenyl silanesEpoxidationmeta-Chloroperoxybenzoic acid (mCPBA)Demonstrates the general utility of mCPBA for epoxidizing allyl groups. researchgate.net

Advanced Materials Science and Engineering Applications of Age Derived Polymers

Polymeric Electrolytes for Energy Storage Systems

Solid polymer electrolytes (SPEs) are a critical component for developing safer, high-performance energy storage devices like lithium-ion batteries. bohrium.comresearchgate.net Polymers based on poly(allyl glycidyl (B131873) ether) (PAGE) have emerged as a promising alternative to the more traditional poly(ethylene oxide) (PEO) electrolytes. acs.orgrsc.org The inherent flexibility of the PAGE backbone and its low glass transition temperature contribute to its effectiveness as a polymer host for ion transport. rsc.org

A key advantage of AGE-derived polymer electrolytes is their significantly higher ionic conductivity compared to PEO, particularly at and below ambient temperatures. acs.orgresearchgate.net While PEO-based electrolytes often suffer from high crystallinity at room temperature, which impedes ion transport, PAGE remains largely amorphous, facilitating better ion mobility. rsc.orgfrontiersin.org

Research has demonstrated that at 25 °C, the ionic conductivity of PAGE electrolytes can be 10 to 100 times higher than that of PEO electrolytes at equivalent lithium salt concentrations. acs.org One study reported that a PAGE-based electrolyte reached a conductivity of over 3 × 10⁻⁵ S/cm at 25 °C, a level that PEO-based systems struggle to achieve without the addition of plasticizers or other modifications. acs.orgresearchgate.net This performance gap widens as the temperature decreases. acs.org The superior transport properties of PAGE are notable at temperatures below 50-60 °C. acs.orgrsc.org

Comparative Ionic Conductivity (σ) of PAGE vs. PEO Electrolytes
Polymer ElectrolyteTemperature (°C)Ionic Conductivity (S/cm)Key Observation
Poly(allyl glycidyl ether) - PAGE25> 3 × 10⁻⁵At 25°C, PAGE conductivity is significantly higher than PEO. acs.org
Poly(ethylene oxide) - PEO25~10⁻⁶ - 10⁻⁷
Poly(this compound) - PAGE80> 5 × 10⁻⁴At elevated temperatures, both systems show improved conductivity. acs.orgmdpi.com
Poly(ethylene oxide) - PEO80~10⁻⁴
Modified PAGE (CN/FM-PAGE)301.01 × 10⁻⁴Chemical modification of PAGE side chains enhances conductivity. bohrium.com

The architecture of the polymer has a profound impact on its ionic conductivity. nih.govacs.org For AGE-derived polymers, the pendant allyl group is a versatile handle for creating diverse macromolecular structures, such as branched, cross-linked, and graft copolymers, which can be engineered to optimize ion transport. nih.gov

Studies on various polymer electrolytes have shown that non-linear architectures, such as highly branched or star-shaped polymers, can exhibit higher ionic conductivity compared to their linear analogues of the same molecular weight. nih.govacs.org This enhancement is often attributed to an increase in free volume and a disruption of crystalline packing, which facilitates faster ion diffusion. nih.govacs.org For instance, research on PEO systems demonstrated that highly branched polymers could achieve up to three times higher ionic conductivity than their linear counterparts. nih.gov

This principle is directly applicable to AGE polymers. Specific research on PAGE has shown that modifying the macromolecular structure through crosslinking can yield significant performance gains. bohrium.com A crosslinked PAGE system, functionalized with nitrile groups (to aid in lithium salt dissociation) and furfuryl mercaptan (as a crosslinker), achieved an impressive ionic conductivity of 1.01 × 10⁻⁴ S/cm at 30°C. bohrium.com This demonstrates that rational design of the polymer architecture is a key strategy for overcoming the limitations of current solid polymer electrolytes. bohrium.com

Functionalized Polymers for Coatings and Adhesives

The dual reactivity of this compound makes it a valuable component in formulations for high-performance coatings and adhesives. kimteks.com.trnagaseamerica.com Its ability to act as a reactive diluent and to be functionalized for enhanced properties allows formulators to create more durable and resilient materials.

Unlike non-reactive diluents, which can compromise the mechanical properties of the cured material, the glycidyl ether group on AGE allows it to participate in the epoxy curing reaction. gantrade.comspecialchem.com It chemically integrates into the polymer network, contributing to the crosslink density. kimteks.com.tr This integration ensures that the benefits of lower viscosity are achieved without a significant loss in the thermal and chemical resistance of the final cured product. kimteks.com.trgoogle.com AGE is particularly favored in solvent-free and low-VOC (Volatile Organic Compound) systems, aligning with modern environmental and safety standards. kimteks.com.tr

The incorporation of AGE into polymer formulations, particularly epoxy systems, can significantly enhance key mechanical properties. kimteks.com.tr The flexible ether linkages within the AGE molecule, once incorporated into the rigid, cross-linked epoxy network, impart greater flexibility to the cured material. kimteks.com.trfuturemarketinsights.com This increased flexibility helps to improve impact resistance and reduces brittleness.

Biomedical and Pharmaceutical Applications

The unique chemical versatility of poly(this compound) makes it a highly attractive platform for developing advanced materials for biomedical and pharmaceutical use. researchgate.netnih.gov The ability to easily modify the pendant allyl groups via "thiol-ene" click chemistry allows for the attachment of a wide array of bioactive molecules and functional groups. nih.govnih.gov This has led to the development of AGE-derived polymers for applications ranging from drug delivery and tissue engineering to cryopreservation. researchgate.netacs.org

These polymers are valued for their potential biocompatibility and the ability to create materials with precisely tuned properties. researchgate.netjparonline.com For instance, copolymers of AGE and lactide have been developed as pH-tunable systems for the efficient delivery of anti-cancer drugs. nih.gov The functional handles on the PAGE backbone enable the creation of sophisticated drug delivery vehicles, such as micelles that can encapsulate therapeutic agents. nih.gov

Another significant area of research is the use of PAGE-derived polyampholytes (polymers with both positive and negative charges) as cryoprotectants. acs.orgresearchgate.net These materials have shown promise in protecting mammalian cells during freezing and thawing processes, which is a critical challenge in cell therapy and biobanking. acs.org The applications of polymers in the pharmaceutical field are vast, often serving as excipients, coatings, or matrices for controlling drug release. jparonline.comresearchgate.net The tunable nature of AGE-derived polymers positions them as a valuable tool for creating next-generation biomaterials. mdpi.commdpi.com

Summary of Biomedical and Pharmaceutical Applications of AGE-Derived Polymers
Application AreaDescription of AGE-Polymer SystemEnabling Feature of AGE
Drug DeliveryCopolymers such as poly(this compound-co-lactide) and PEO-b-PAGE micelles used to carry anti-cancer drugs like doxorubicin (B1662922). nih.govnih.govAllyl groups allow for the attachment of drugs via pH-sensitive linkages for controlled release. nih.govnih.gov
Tissue EngineeringUsed as a backbone for creating functional biomaterials. researchgate.netThe polymer's versatility allows for modification to promote cell adhesion and growth. researchgate.net
Antimicrobial CoatingsFunctionalized PAGE polymers are developed for antimicrobial surfaces. nih.govPendant allyl groups can be modified with antimicrobial agents. nih.gov
CryopreservationPAGE-based polyampholytes are engineered to protect mammalian cell suspensions during freezing. acs.orgresearchgate.netAllows for the synthesis of highly tunable polyampholytes with properties that protect cell membranes. acs.org
Proton-Exchange MembranesPAGE-PEO-PAGE triblock copolymers functionalized with benzimidazole (B57391) units. nih.govThiol-ene coupling on allyl groups enables the creation of materials for fuel-cell applications. nih.gov

Drug Delivery Systems and Bioconjugation

The unique architecture of AGE-derived polymers makes them highly suitable for biomedical applications, particularly in drug delivery and bioconjugation. nih.gov The polyether backbone, similar to that of polyethylene (B3416737) glycol (PEG), combined with reactive pendant allyl groups, provides a platform for creating advanced therapeutic systems. nih.gov Copolymers of AGE and ethylene (B1197577) oxide (EO) can be synthesized with controlled molecular weights and low polydispersity, offering a modular platform for creating homogeneous PEG conjugates. wikipedia.orgnih.gov These copolymers can be functionalized with molecules like cysteine or the tripeptide glutathione (B108866), demonstrating a superior loading capacity compared to traditional PEG homopolymers. wikipedia.org

Amphiphilic block copolymers containing AGE are of particular interest for forming micellar drug delivery vehicles. rsc.org These copolymers can self-assemble in aqueous solutions to form micelles, which consist of a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that ensures stability in biological environments. rsc.orgresearchgate.netresearchgate.net

For instance, block copolymers of AGE and ethylene oxide can form micelles that are explored for their potential in encapsulating therapeutic molecules. researchgate.net The structure of these micelles can be precisely engineered. One study detailed the synthesis of amphiphilic block copolymers using a poly(oligo(ethylene glycol) methyl ether acrylate) macro-RAFT agent for the controlled polymerization of monomers to create the hydrophobic block. rsc.org While direct dissolution in water can lead to self-assembly, a solvent exchange method has been shown to produce more defined, smaller, and spherical micelles with diameters ranging from 29 to 161 nm. rsc.orgjst.go.jp

To enhance their stability, especially in highly diluted conditions typical of the bloodstream, the micellar cores can be cross-linked. rsc.org This is achieved by incorporating photo-cross-linkable functional groups into the polymer backbone. rsc.org For example, cyclopentenone side groups can be dimerized under UV light, covalently linking the block copolymers to form stable nanogels. rsc.org These cross-linked micelles maintain their structure even in organic solvents that would cause unmodified micelles to dissociate. rsc.org The drug loading capacity of these systems has been demonstrated with model drug probes like pyrene (B120774) and Nile red, as well as with the chemotherapeutic drug doxorubicin, achieving a loading content of up to 23.8%. rsc.orgjst.go.jp In vitro studies have shown a delayed release of doxorubicin from these UV cross-linked micelles. rsc.org

Table 1: Properties of Micellar Drug Delivery Vehicles

Polymers derived from AGE are being engineered into advanced materials for the cryopreservation of living cells, offering a potential alternative to conventional cryoprotectants like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net Through post-polymerization modification of poly(this compound) (PAGE), a new class of highly tunable polyampholyte materials has been developed. researchgate.net These PAGE-based polyampholytes (PAGE-PAs) possess a poly(ethylene oxide) backbone and can be synthesized to have low cytotoxicity and pH-responsive coacervate formation. researchgate.net

In studies using these materials for the cryopreservation of mammalian cell suspensions, PAGE-PAs have demonstrated the ability to improve immediate post-thaw cell viability for cell lines such as normal human dermal fibroblasts (NHDF) and immortalized mouse embryonic fibroblasts (NIH/3T3). researchgate.netresearchgate.net However, a significant challenge remains, as long-term cell survival after thawing has been observed to be low when PAGE-PAs are used alone. researchgate.net

Research has shown that the cryoprotective performance is dependent on the composition of the PAGE-PA. For normal human dermal fibroblasts, the highest immediate post-thaw survival was achieved with the least toxic PAGE-PA composition, which had a cation-to-anion ratio of 35:65. researchgate.net Promising results have been observed when combining PAGE-PAs with DMSO. A cryoprotective solution containing both components yielded post-thaw viabilities exceeding 70%, with the cells exhibiting long-term metabolic activities comparable to those of unfrozen cells. researchgate.net

Table 2: Research Findings on AGE-Derived Polyampholytes for Cryopreservation

The development of nanocarriers capable of co-delivering multiple chemotherapeutic agents is a crucial strategy for overcoming multidrug resistance in cancer therapy. Amphiphilic copolymers of N-vinyl-2-pyrrolidone and this compound have been synthesized for this purpose, demonstrating the ability to form nanoaggregates that can simultaneously carry both hydrophilic and hydrophobic drugs.

These copolymers are designed to facilitate the dual loading of common anticancer drugs like doxorubicin (a water-soluble, nucleophilic drug) and paclitaxel (B517696) (a hydrophobic drug). The loading mechanism is twofold: paclitaxel is incorporated into the hydrophobic core of the nanoaggregates through hydrophobic interactions, while doxorubicin is covalently immobilized via the reaction of its nucleophilic functional groups with the epoxy groups of the AGE residues located in the shell of the nanoparticles.

The properties of these copolymers and the resulting nanocarriers can be tuned by adjusting the monomer ratio. An increase in the proportion of N-vinyl-2-pyrrolidone leads to a linear increase in the number-average molecular weight of the copolymer and a decrease in the diameter of the macromolecular aggregates. Conversely, a higher proportion of AGE results in larger aggregates. The covalent attachment of doxorubicin causes a slight decrease in the size of the aggregates, whereas the loading of paclitaxel into the core leads to a significant increase in aggregate size and a broader size distribution.

Table 3: Characteristics of N-vinyl-2-pyrrolidone and this compound Copolymer Nanocarriers

Biodegradable Polymers and Resins

The synthesis of functional polyesters from AGE provides a pathway to creating biodegradable materials with pendant functional groups. These groups can be used for chemical coupling of drugs or other molecules, making them valuable as components of biomaterials or as polymeric drug carriers. An example of such a material is poly(3-allyloxy-1,2-propylene succinate) (PSAGE), an aliphatic polyester. This polymer is synthesized through the melt co-polymerization of succinic anhydride (B1165640) and this compound, using benzyltrimethylammonium (B79724) chloride as a catalyst.

The biodegradability of these polymers is often assessed through hydrolytic degradation studies. Research on PSAGE has shown that it undergoes hydrolytic degradation in a phosphate (B84403) buffer solution (pH 7.41) at 37°C. A notable finding from these studies is that the mass loss of the polymer exhibits a linear dependence on the immersion time over the initial 12 weeks. This degradation behavior is similar to that observed in hydrophobic polyanhydrides.

During the degradation process, the molecular weight of the PSAGE decreases. Analysis of the degradation products in the buffer solution after 26 weeks confirmed the presence of oligosuccinates, indicating the breakdown of the polymer chain. These smaller fragments can undergo further hydrolysis or potentially be excreted from the body.

Table 4: Hydrolytic Degradation of Poly(3-allyloxy-1,2-propylene succinate) (PSAGE)

Polymer-Supported Catalysis

The chemical versatility of poly(this compound) (PAGE) makes it a relevant platform for applications in polymer-supported catalysis. nih.gov The pendant allyl groups along the polymer backbone are readily accessible for functionalization, allowing for the attachment of catalytic species. nih.gov This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and reusability of the catalyst).

A specific application involves the use of AGE-derived block copolymers in the development of materials for proton-exchange membranes, which are critical components of hydrogen fuel cells. In one study, a poly(this compound)–b–poly(ethylene oxide)–b–poly(this compound) (PAGE-PEO-PAGE) triblock copolymer was synthesized. The pendant allyl groups on the PAGE blocks were functionalized by the thiol-ene coupling of benzimidazole units. This modification creates robust proton-exchange membrane materials.

Table 5: Mentioned Chemical Compounds

Advanced Manufacturing and Engineering

Polymers derived from this compound (AGE) are increasingly recognized for their significant potential in advanced manufacturing and engineering sectors. The unique bifunctional nature of the AGE monomer, which contains both an epoxide and an allyl group, allows for versatile polymerization and post-polymerization modification. wikipedia.org This adaptability enables the creation of polymers with a wide array of properties, making them suitable for sophisticated applications ranging from additive manufacturing to the development of intelligent materials and polymer additives.

Development of Smart Materials with Tailored Characteristics

The versatility of this compound as a monomer is pivotal in the development of "smart" materials—materials designed to respond to specific external stimuli. The presence of the allyl functional group in AGE-derived polymers provides a reactive site for post-synthesis modification, allowing for the precise tailoring of material properties as required for a specific application. nih.gov

One area of development is in advanced drug delivery systems. wikipedia.orgnih.gov Amphiphilic block copolymers, such as methoxy (B1213986) poly(ethylene glycol)-b-poly(this compound)-b-poly(ε-caprolactone) (mPEG-b-PAGE-b-PCL), can be synthesized using AGE. nih.gov These copolymers can form micelles capable of encapsulating molecules, and their properties can be finely tuned through thiol-ene click reactions on the allyl side chains. wikipedia.orgnih.gov

Furthermore, the polymerization of AGE's epoxide group yields a polyether with allyl-ether side chains. wikipedia.org This structure, which has a backbone similar to polyethylene glycol, possesses additional Lewis basic ether sites. These sites alter ion transport within the polymer matrix and influence the glass transition temperature, especially in the presence of metal ions. wikipedia.org This characteristic suggests that AGE-derived polymers could function as novel, tunable solid-state electrolytes for lithium-ion batteries. The ability to modify the allyl groups further, for instance by grafting short polyethylene glycol oligomers, can enhance ion-binding capacity and further refine the material's properties. wikipedia.org The copolymerization of AGE with other monomers, like carbon dioxide, can also produce polycarbonates with functional allyl side chains ready for further elaboration. wikipedia.org

Plasticizing and Antistatic Effects in Polyvinyl Chloride (PVC)

This compound serves as a precursor for synthesizing novel polymer additives that impart both plasticizing and antistatic properties to polyvinyl chloride (PVC). A notable example is an alkyl-functionalized polyether derived from AGE. epa.gov The synthesis involves a two-step process: first, poly(this compound) (PAGE) is produced via anionic ring-opening polymerization of AGE. Second, flexible alkyl groups are introduced to the PAGE precursor through a thiol-ene click reaction, resulting in a final product designated as PAGEbutane.

The incorporation of these flexible alkyl side groups significantly lowers the glass transition temperature (Tg) of the polymer; for PAGEbutane, the Tg was recorded at -74.97 °C. When blended with PVC, PAGEbutane acts as an effective plasticizer, improving the toughness of the PVC material without compromising its strength. This is a significant advantage over some traditional plasticizers that can reduce the mechanical strength of the polymer blend.

In addition to its plasticizing effect, PAGEbutane effectively reduces the surface resistivity of PVC, functioning as an antistatic agent. Compared to the commonly used plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DOP), the AGE-derived PAGEbutane demonstrates superior resistance to extraction and volatility, indicating better permanence within the PVC matrix.

Table 2: Performance of AGE-Derived Additive in PVC

This table presents the effects of an alkyl-functionalized poly(this compound), PAGEbutane, when used as an additive in Polyvinyl Chloride (PVC), as compared to neat PVC or PVC with traditional additives.

PropertyObservation with PAGEbutaneComparison/BenefitCitation
Glass Transition (Tg)Tg of PAGEbutane is -74.97 °CLowers the Tg of the PVC blend, indicating effective plasticization.
Mechanical PropertiesImproves toughness of PVC without sacrificing strength.-
Surface ResistivityEffectively reduces the surface resistivity of PVC.Acts as an antistatic agent.
PermanenceExhibits enhanced resistance to extraction and volatility.Superior to bis(2-ethylhexyl) phthalate (DOP).

Analytical and Characterization Techniques in Age Research

Spectroscopic Methods

Spectroscopy plays a pivotal role in the analysis of AGE by providing detailed information about its chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of AGE and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to identify the specific chemical environments of the nuclei within the molecule. chemicalbook.comtrdizin.gov.trdergipark.org.trresearchgate.netresearchgate.net

In the ¹H-NMR spectrum of AGE, distinct signals corresponding to the protons of the allyl and glycidyl (B131873) groups are observed. magritek.comspectrabase.comwikipedia.org The protons of the terminal vinyl group (CH₂=CH-) typically appear in the range of 5.0 to 6.0 ppm, while the methylene (B1212753) protons of the allyl group (-O-CH₂-CH=) are found at approximately 4.0 ppm. magritek.com The protons of the epoxide ring present a more complex pattern, usually between 2.5 and 3.2 ppm. researchgate.netuci.edu The coupling constants between the olefinic protons can differentiate between cis and trans isomers. magritek.com

The ¹³C-NMR spectrum provides complementary information, with characteristic chemical shifts for the carbons of the allyl and glycidyl moieties. chemicalbook.com The carbons of the double bond typically resonate between 117 and 135 ppm. The carbons of the oxirane ring are generally observed around 44 and 51 ppm, while the ether-linked methylene carbons appear in the range of 70-73 ppm. chemicalbook.comspectrabase.com

NMR is also invaluable for studying polymerization reactions involving AGE. For instance, in the synthesis of AGE copolymers, ¹H-NMR can confirm the incorporation of AGE units by identifying the persistence of the epoxy group signals and the appearance of new signals corresponding to the polymer backbone. trdizin.gov.trdergipark.org.trresearchgate.netresearchgate.net

Table 1: Typical ¹H-NMR Chemical Shifts for Allyl Glycidyl Ether This is an interactive table. Click on the headers to sort the data.

Protons Chemical Shift (ppm)
CH₂=CH- 5.0 - 6.0
-O-CH₂-CH= ~4.0

Table 2: Typical ¹³C-NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort the data.

Carbons Chemical Shift (ppm)
C=C 117 - 135
Oxirane Ring Carbons 44 - 51

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. The FTIR spectrum of AGE displays characteristic absorption bands that confirm its structure. dergipark.org.trresearchgate.netresearchgate.netresearchgate.netthermofisher.com Key vibrational bands include:

C=C stretching: A band around 1645 cm⁻¹ is indicative of the carbon-carbon double bond in the allyl group.

C-O-C stretching (ether): Strong absorptions in the region of 1100-1250 cm⁻¹ correspond to the ether linkages.

Epoxide ring vibrations: Characteristic bands for the oxirane ring are typically observed around 915 cm⁻¹, 850 cm⁻¹, and 760 cm⁻¹. The disappearance or modification of these bands is often monitored to study the ring-opening reactions of the epoxide. researchgate.net

C-H stretching: Bands for the stretching vibrations of C-H bonds in the allyl and glycidyl groups are seen around 3000 cm⁻¹.

FTIR is particularly useful for monitoring the progress of reactions involving AGE. For example, during polymerization or modification reactions, the changes in the intensities of the characteristic peaks for the allyl and epoxy groups can provide qualitative and sometimes quantitative information about the extent of the reaction. trdizin.gov.trdergipark.org.trresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used to study compounds with chromophores that absorb light in the ultraviolet and visible regions. While AGE itself does not have strong chromophores that absorb in the near-UV or visible range, UV-Vis spectroscopy can be employed in specific research contexts. researchgate.netresearchgate.net For instance, it can be used to monitor reactions where a chromophore is formed or consumed. In a study on the functionalization of AGE with sodium hydrosulfide (B80085), UV-Vis spectroscopy was used to analyze the reaction products. researchgate.net It has also been used in the instrumental analysis of catalysts used in the synthesis of AGE. researchgate.net

Chromatographic Techniques

Chromatographic methods are essential for separating and analyzing mixtures, determining molecular weight distributions of polymers, and purifying compounds.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for characterizing polymers. wikipedia.orglcms.czwindows.net It separates molecules based on their hydrodynamic volume in solution. wikipedia.org GPC is extensively used in the study of polymers derived from AGE to determine their molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. trdizin.gov.trdergipark.org.trresearchgate.netresearchgate.net

In the synthesis of AGE copolymers, GPC is used to confirm that polymerization has occurred and to assess the molecular weight and PDI of the resulting polymer. trdizin.gov.trdergipark.org.trresearchgate.net This information is critical for understanding how reaction conditions affect the polymer's properties. The choice of eluent and column is important for obtaining accurate results, with tetrahydrofuran (B95107) (THF) being a common solvent for many AGE-based polymers. researchgate.net

Table 3: Information Obtained from GPC Analysis of AGE Polymers This is an interactive table. Click on the headers to sort the data.

Parameter Description
Mn (Number-Average Molecular Weight) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Mw (Weight-Average Molecular Weight) An average molecular weight that is more sensitive to larger molecules in the sample.

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are vital for evaluating the thermal stability and degradation behavior of AGE-based polymers.

Differential Scanning Calorimetry (DSC) is another important thermal analysis method that measures the heat flow into or out of a sample as a function of temperature or time. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is a particularly important property for polymers as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. For polymers derived from AGE, DSC is used to understand how the polymer structure and composition influence its thermal properties.

Other Characterization Techniques

Gel Content and Swelling Studies

Gel content and swelling studies are critical for characterizing the network structure of crosslinked polymers containing this compound (AGE). These analyses provide insights into the crosslinking density, the degree of reaction, and the interaction between the polymer and a solvent.

The swelling behavior of a polymer network is governed by the balance between the osmotic pressure driving the solvent into the gel and the elastic-retractive force of the polymer chains. nih.gov The equilibrium swelling ratio is a key parameter derived from these studies and is influenced by factors such as the crosslinking density and the degree of ionization of the polymer chains. nih.gov Generally, as the crosslink density increases, the swelling ratio decreases because the more tightly linked network restricts the uptake of solvent molecules. researchgate.net

In research involving AGE-modified biopolymers like gelatin, swelling studies are used to evaluate the extent of crosslinking. For instance, when gelatin is crosslinked with varying concentrations of a crosslinking agent, the swelling ratio can be observed to change. researchgate.net One study on gelatin gels found that the swelling ratio decreased as the concentration of the crosslinking agent increased up to a certain point (70 mM), after which it began to increase again. researchgate.net This suggested that the minimum swelling ratio corresponded to the maximum crosslinking density. researchgate.net The enzymatic degradation of these gels was also found to be correlated with their swelling ratio. researchgate.net

The general procedure for determining the swelling ratio involves immersing a dried, pre-weighed sample of the polymer gel into a solvent (often water or a buffer solution) for a specified period until equilibrium is reached. The swollen gel is then removed, blotted to remove excess surface solvent, and weighed. The swelling ratio (S) or equilibrium water content (EWC) can be calculated using the following formula:

S = (Ws - Wd) / Wd

Where:

Ws is the weight of the swollen gel.

Wd is the weight of the dry gel.

The gel fraction, or gel content, represents the insoluble portion of the crosslinked polymer and is a direct measure of the extent of the crosslinking reaction. It is determined by extracting the soluble, uncrosslinked polymer (the "sol" fraction) from the gel using a suitable solvent over an extended period. The remaining, insoluble, and swollen network (the "gel" fraction) is then dried to a constant weight. The gel content is calculated as:

Gel Content (%) = (Wf / Wi) x 100

Where:

Wf is the final dry weight of the insoluble network.

Wi is the initial weight of the polymer sample.

Studies on hydrogels based on sodium alginate and acrylic polymers have shown that the swelling capacity can be exceptionally high, with some gels absorbing between 350 to nearly 900 grams of water per gram of hydrogel. nih.gov The rate of absorption is often rapid, with gels reaching 60-90% of their maximum uptake within the first few minutes. nih.gov

Table 1: Swelling Behavior of Gelatin Gels

This table illustrates the relationship between cross-linker concentration and the resulting swelling ratio in a hypothetical gelatin-based gel system, reflecting trends observed in experimental studies.

Cross-linker Concentration (mM)Swelling Ratio (g/g)Inferred Cross-linking Density
3015.2Low
5012.5Medium
709.8High (Optimal)
9010.5Decreasing
11011.8Lower

Mechanical Property Testing (e.g., Tensile Modulus)

The mechanical properties of polymers and composites derived from this compound are fundamental to determining their suitability for various applications, such as coatings, adhesives, and advanced composites. researchgate.netdergipark.org.tr Mechanical testing provides crucial data on a material's strength, stiffness, and durability. Key parameters evaluated include tensile strength, elongation at break, and Young's modulus (or tensile modulus).

Tensile testing is one of the most common methods for evaluating the mechanical performance of these materials. A sample with a defined geometry (often a "dog-bone" shape) is clamped into a universal testing machine and subjected to a controlled pulling force until it fractures. The machine records the applied force (stress) and the sample's extension (strain).

Research on composites made from AGE-functionalized linear medium density polyethylene (B3416737) (LMDPE) and cellulose (B213188) fibers demonstrates the importance of mechanical testing. In one study, LMDPE was melt-functionalized with AGE using benzoyl peroxide as an initiator. eucalyptus.com.br This AGE-LMDPE was then used as a matrix for cellulose fibers. The objective was to enhance the interfacial adhesion between the hydrophilic cellulose and the hydrophobic polyolefin matrix through the reaction of AGE's epoxy groups with the hydroxyl groups of cellulose. eucalyptus.com.br

The tensile properties of these composites were systematically investigated. It was observed that for composites of AGE-LMDPE with short cellulose (SC) fibers, the fracture stress (σb) increased as the filler content increased from 20 wt% to 50 wt%. eucalyptus.com.br At a 50 wt% filler content, the fracture stress of the composite was comparable to that of the original, unfilled LMDPE, indicating a significant improvement in mechanical performance due to the AGE modification. eucalyptus.com.br The study also highlighted that fiber length plays a crucial role; composites with medium and long cellulose fibers exhibited superior tensile performance compared to those with short fibers at the same filler content (20 wt%). eucalyptus.com.br

Table 2: Tensile Properties of AGE-LMDPE-Cellulose Composites

This table shows the effect of short cellulose (SC) filler content on the fracture stress of composites with and without AGE-functionalized LMDPE, based on findings from composite research. eucalyptus.com.br

Filler Content (wt% SC)Fracture Stress (σb) of LMDPE-SC (MPa)Fracture Stress (σb) of AGE-LMDPE-SC (MPa)
2010.511.0
3010.012.5
409.513.0
509.014.0

Toxicological, Environmental, and Safety Considerations in Research and Handling of Allyl Glycidyl Ether

Toxicological Research and Health Effects

Allyl glycidyl (B131873) ether (AGE) is an organic compound with recognized toxicological properties. Research indicates that its toxicity is linked to its chemical structure, which includes both an epoxide ring and an allyl group. wikipedia.org The epoxide moiety, common to glycidyl ethers, is associated with reactivity and sensitizing potential. industrialchemicals.gov.au

Acute toxicity studies have been conducted to determine the median lethal dose (LD50) and median lethal concentration (LC50) of allyl glycidyl ether through various exposure routes.

Oral administration in animal studies has shown AGE to be harmful. industrialchemicals.gov.au In rats, the oral LD50 has been established at 1600 mg/kg of body weight. industrialchemicals.gov.auoecd.orggelest.comnih.gov For mice, the oral LD50 is reported to be in the range of 260 to 390 mg/kg. industrialchemicals.gov.auoecd.orgnih.gov Clinical signs observed following oral exposure included central nervous system depression, difficulty breathing (dyspnea), and lacrimation. oecd.orgnih.gov Post-mortem examinations of animals that succumbed to oral dosing revealed inflammation of the lungs and gastrointestinal tract, and in some cases, focal necrosis of the liver. industrialchemicals.gov.auoecd.org

Dermal exposure studies in rabbits established an LD50 of 2550 mg/kg. industrialchemicals.gov.auoecd.orggelest.comnih.gov Skin irritation of varying degrees was also noted in these studies. oecd.org

Inhalation is a significant route of exposure, and studies show AGE is toxic when inhaled. gelest.com The 4-hour LC50 in mice is reported as 270 ppm, while the 8-hour LC50 in rats is 670 ppm. wikipedia.orgnih.gov Other inhalation studies have reported LC50 values of 1.26 mg/l in mice and between 3.12 and 4.66 mg/l in rats. oecd.org A calculated 4-hour LC50 for rats is 2.56 mg/L. industrialchemicals.gov.au Symptoms following inhalation exposure included lacrimation, salivation, dyspnea, gasping, and corneal opacities. oecd.orgnih.gov Necropsy of rats that died from inhalation exposure showed moderate to severe diffuse inflammation and hemorrhage of the lungs. oecd.org

Exposure RouteSpeciesValueReference
Oral (LD50)Rat1600 mg/kg industrialchemicals.gov.auoecd.orggelest.comnih.gov
Oral (LD50)Mouse260-390 mg/kg industrialchemicals.gov.auoecd.orgnih.gov
Dermal (LD50)Rabbit2550 mg/kg industrialchemicals.gov.auoecd.orggelest.comnih.gov
Inhalation (LC50)Rat670 ppm (8 hours) wikipedia.orgnih.gov
Inhalation (LC50)Rat2.56 mg/L (4 hours, calculated) industrialchemicals.gov.au
Inhalation (LC50)Mouse270 ppm (4 hours) wikipedia.orgnih.gov

Studies involving repeated exposure to this compound have identified specific target organs and systemic effects.

The respiratory tract, particularly the nasal passages, is a primary target for toxicity following repeated inhalation of AGE. oecd.org In subchronic 13-week inhalation studies, Osborne-Mendel rats and B6C3F1 mice showed concentration-dependent lesions in the nasal cavity. nih.gov In rats, squamous metaplasia of the nasal passage, affecting both the respiratory and olfactory epithelium, was observed at all exposure concentrations, with the lowest being 4 ppm. nih.gov At higher concentrations (30 ppm and above), erosion of the nasal passage and squamous metaplasia of the upper airways were also seen. nih.gov In mice, squamous metaplasia of the nasal passage was observed at concentrations of 10 and 30 ppm. nih.gov A 90-day study in mice similarly found chronic inflammation of the nasal mucosa and squamous metaplasia of the respiratory epithelium. oecd.org Shorter-term exposure (4 days) to 7.1 ppm in mice resulted in necrosis of the respiratory epithelium and complete erosion of the olfactory epithelium. nih.gov These findings collectively establish AGE as a respiratory tract irritant. oecd.orgnj.gov

Systemic effects from repeated exposure to this compound have been documented. A notable effect is the reduction in body weight gain. oecd.org In a 13-week inhalation study, dose-dependent decreases in the final mean body weights were observed in rats exposed to concentrations of 10 ppm and higher, and in mice at 30 ppm. industrialchemicals.gov.aunih.gov However, a longer, two-year inhalation study found no significant differences in body weight gain between exposed and control groups. industrialchemicals.gov.au

Other systemic effects have been noted, with research suggesting that AGE may affect the liver and kidneys. nj.gov Acute oral toxicity studies reported occasional focal necrosis in the liver. industrialchemicals.gov.au In a study involving intraperitoneal injections in rats, focal necrosis of the testis was observed in some surviving animals. nih.gov

This compound has demonstrated genotoxic and mutagenic properties in a range of studies. It is suspected of causing genetic defects. gelest.comilo.org

In vitro research has consistently shown AGE to be genotoxic. nih.gov It has tested positive for inducing mutations in bacterial assays (Ames test), as well as causing sister chromatid exchanges and chromosomal aberrations in cultured mammalian cells, both with and without metabolic activation. oecd.orgnih.gov Furthermore, AGE has been shown to be capable of forming DNA adducts in vitro. oecd.org

In vivo studies support the findings from in vitro tests. oecd.org AGE tested positive in the mouse micronucleus test and the Drosophila sex-linked recessive lethal test. oecd.orginchem.org Research has also demonstrated that AGE can form DNA adducts in mice following dermal application or intraperitoneal administration. oecd.org Based on these collective results, this compound is considered to be an in vitro and in vivo genotoxicant. oecd.org

The genotoxic properties of this compound have led to considerations of its carcinogenic potential. oecd.org Long-term animal bioassays have provided evidence of its carcinogenicity. nj.gov

A two-year inhalation study conducted by the National Toxicology Program (NTP) exposed Osborne-Mendel rats and B6C3F1 mice to AGE concentrations of up to 100 ppm. industrialchemicals.gov.au The study found clear evidence of carcinogenic activity in both rats and mice. nih.gov The primary site of tumor formation was the nasal passage in both species. industrialchemicals.gov.aunih.gov

The NTP concluded there was "some evidence of carcinogenic activity" in male rats and "clear evidence of carcinogenic activity" in female rats, based on the increased incidence of squamous cell carcinomas in the nasal cavity. nih.gov For both male and female mice, the NTP found "clear evidence of carcinogenic activity" based on increased incidences of squamous cell carcinomas of the nasal cavity. nih.gov Male mice also showed an increased incidence of Harderian gland adenomas. industrialchemicals.gov.au

Species/SexTumor SiteTumor TypeNTP ConclusionReference
Rat (Male)Nasal CavitySquamous Cell CarcinomaSome Evidence nih.gov
Rat (Female)Nasal CavitySquamous Cell CarcinomaClear Evidence nih.gov
Mouse (Male)Nasal CavitySquamous Cell CarcinomaClear Evidence nih.gov
Mouse (Male)Harderian GlandAdenomaClear Evidence industrialchemicals.gov.au
Mouse (Female)Nasal CavitySquamous Cell CarcinomaClear Evidence nih.gov

Reproductive and Developmental Toxicity (e.g., Fertility Damage)

This compound (AGE) is recognized for its potential to cause reproductive harm, particularly concerning fertility. industrialchemicals.gov.au The substance is classified as a Category 3 toxicant for reproduction, with indications of a possible risk of impaired fertility. industrialchemicals.gov.au

Research findings from animal studies have substantiated these concerns. In an eight-week inhalation study involving Osborne-Mendel rats, male reproductive performance was notably impaired at the highest exposure concentrations. industrialchemicals.gov.au Dams mated with these males showed a significant decrease in the number of implantation sites and live fetuses. industrialchemicals.gov.au In the most severe exposure group, females mated with exposed males failed to become pregnant, and implantation sites were absent altogether. industrialchemicals.gov.auoecd.org Despite these effects on fertility, the study did not find an impact on sperm count or motility in the exposed males. industrialchemicals.gov.au

Conversely, a similar eight-week inhalation study conducted on B6C3F1 mice did not show any adverse effects on the reproductive capabilities of either males or females, even at the highest doses tested. industrialchemicals.gov.auoecd.org However, other sources indicate that AGE may cause damage to the testes. nj.gov While specific developmental toxicity studies are limited, an inhalation study in rats and mice reported no deficiencies in fetal or postnatal development, though some fetal malformations in the rat study were not considered to be related to the chemical exposure. industrialchemicals.gov.auoecd.org

Table 1: Summary of Reproductive Toxicity Findings for this compound

Study TypeSpeciesKey FindingsReference
8-Week Inhalation StudyOsborne-Mendel RatMarkedly reduced fertility in males; significant reduction in implantation sites and live fetuses per litter in dams mated with exposed males. oecd.org, industrialchemicals.gov.au
8-Week Inhalation StudyB6C3F1 MouseFertility was not affected in males or females. oecd.org, industrialchemicals.gov.au
General Toxicity ProfileN/AMay damage the testes (male reproductive glands). nj.gov
Hazard ClassificationN/AClassified as hazardous with the risk phrase 'Possible risk of impaired fertility'. industrialchemicals.gov.au, njchm.com

Irritation and Sensitization (Skin and Eye)

This compound is a known irritant to the skin and eyes and is recognized as a potential skin sensitizer. oecd.orgnjchm.com

Skin Irritation: In animal tests conducted on rabbits, AGE has been shown to be a skin irritant, with observed effects ranging in severity. oecd.org Application of the undiluted substance to rabbit skin caused moderate irritation on intact skin and moderate to severe irritation on abraded skin. cdc.gov

Eye Irritation: The compound is classified as a severe eye irritant based on tests with rabbits. oecd.org Exposure can lead to corneal opacity. oecd.org

Sensitization: Although animal tests for sensitization are not available, several human case reports confirm that AGE has the potential for skin sensitization. oecd.orgcdc.gov An allergic reaction can develop following exposure, leading to itching and a skin rash upon subsequent contact with even very low amounts of the substance. nj.govcdc.gov In patch testing of patients with known exposure to epoxy resin compounds, a notable percentage showed allergic reactions to AGE. industrialchemicals.gov.au Case studies from the plastics and marble industries have also demonstrated skin sensitization resulting from exposure to AGE. industrialchemicals.gov.aunih.gov

Table 2: Irritation and Sensitization Profile of this compound

EffectTest SystemResultReference
Skin IrritationRabbitModerate to severe irritant. oecd.org, cdc.gov
Eye IrritationRabbitSevere irritant; can cause corneal opacity. oecd.org, njchm.com
Skin SensitizationHuman Case Reports/Patch TestsDemonstrated potential for skin sensitization. oecd.org, industrialchemicals.gov.au, cdc.gov

Environmental Fate and Degradation Studies

The environmental behavior of this compound is characterized by its high water solubility, limited biodegradability, and susceptibility to chemical degradation processes like hydrolysis and photo-oxidation. oecd.org

Biodegradability in Water (e.g., Closed Bottle Test, OECD TG 301D)

This compound is not considered to be readily biodegradable. oecd.org In a Closed Bottle Test conducted according to the OECD Test Guideline 301D, only 5-9% of the substance was degraded over a 28-day period. oecd.org This low level of mineralization indicates that the compound is persistent in aerobic aqueous environments. oecd.orgumweltbundesamt.de

Hydrolysis in Aqueous Solutions (pH dependence)

This compound is unstable in water and undergoes hydrolysis, with the rate of this degradation process being dependent on the pH of the solution. oecd.org A study following OECD Test Guideline 111 determined the half-life of the compound at different pH levels. The main hydrolysis product is expected to be 3-allyloxy-1,2-dihydroxy propane, which itself is not readily biodegradable. oecd.org

Table 3: Hydrolysis Half-Life of this compound

pHHalf-Life (hours)Reference
4243 oecd.org
7324 oecd.org
9171 oecd.org

Photo-oxidation in Air (OH-radical reaction)

In the atmosphere, this compound is expected to degrade through photo-oxidation. oecd.org The primary degradation pathway is its reaction with photochemically produced hydroxyl (OH) radicals. unito.it The calculated atmospheric half-life for this reaction is approximately 3.25 hours, suggesting a relatively rapid degradation in the air. oecd.org

Bioaccumulation Potential

This compound is not expected to bioaccumulate in organisms. oecd.org This assessment is based on its low octanol-water partition coefficient (log Kow of 0.34), which indicates a preference for water over fatty tissues. oecd.org Although no measured bioaccumulation data are available, a calculated Bio-Concentration Factor (BCF) of 3.16 further supports the low potential for the substance to accumulate in the food chain. oecd.org

Environmental Partitioning (Fugacity Modeling)

Fugacity modeling is a scientific method used to predict the environmental fate and distribution of a chemical. rsc.orgenvchemgroup.com It describes a substance's "escaping tendency" from one environmental compartment (like air, water, or soil) to another. envchemgroup.com Models range from simple Level I, which assumes equilibrium, to more complex Level III and IV models that account for advection, degradation, and non-equilibrium conditions. oecd.orgulisboa.pt

For this compound, Level I fugacity modeling indicates that the compound will predominantly partition into water (90%) and air (9.5%) when released into a generic, evaluative environment. oecd.org

More complex Level III fugacity modeling, which assumes continuous discharge and non-equilibrium conditions, provides a more nuanced prediction of AGE's behavior depending on the receiving environmental compartment. oecd.org When released solely into surface water, an estimated 99.9% of the AGE is expected to remain in the water. oecd.org If the primary release is into the air, the model predicts a wider distribution, with 44% remaining in the air, 21% partitioning to water, and 35% moving into the soil. oecd.org A release directly to soil would result in approximately 34% partitioning into that compartment. oecd.org

Table 1: Level III Fugacity Modeling of this compound Distribution

Release Compartment% Partitioning to Air% Partitioning to Water% Partitioning to Soil% Partitioning to Sediment
Air Only44%21%35%Negligible
Water Only-99.9%--
Soil Only34% remains in soil

Data sourced from SIDS Initial Assessment Profile oecd.org

Ecological Risk Classification

Based on the outcome of an ERC analysis, this compound and other substances in the Epoxides and Glycidyl Ethers Group are considered unlikely to cause ecological harm under current use patterns. canada.ca Despite this classification, other data indicates that AGE is harmful to aquatic life. gelest.cominchem.org

Occupational Exposure and Industrial Hygiene Research

Occupational exposure to this compound can occur via inhalation and skin absorption. nj.gov It is primarily used as a chemical intermediate in the synthesis of resins and other polymers, often within closed or semi-closed systems designed to minimize worker exposure. oecd.org Available short-term occupational monitoring data from various sites have indicated that airborne concentrations are typically below the detection limits, which are often around 1 mg/m³. oecd.org

To protect workers, various governmental and professional organizations have established Occupational Exposure Limits (OELs). These limits represent the maximum concentration of a substance in the air to which most workers can be exposed without adverse health effects.

Table 2: Occupational Exposure Limits for this compound

OrganizationLimit TypeValue (ppm)Value (mg/m³)Notations
OSHAPEL (Ceiling)10 ppm45 mg/m³-
NIOSHREL (TWA)5 ppm22 mg/m³Skin
REL (STEL)10 ppm44 mg/m³
ACGIHTLV (TWA)1 ppm--
Cal/OSHAPEL (TWA)0.2 ppm0.93 mg/m³Skin

Data sourced from OSHA, NIOSH, ACGIH, and Cal/OSHA. nj.govosha.govosha.govfoodsafety.govcdc.gov Abbreviations: OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), NIOSH (National Institute for Occupational Safety and Health), REL (Recommended Exposure Limit), TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit), ACGIH (American Conference of Governmental Industrial Hygienists), TLV (Threshold Limit Value), Cal/OSHA (California Division of Occupational Safety and Health).

Workplace Exposure Control Measures

A hierarchy of controls is essential for minimizing occupational exposure to this compound.

Engineering Controls : These are the primary methods for controlling exposure at the source. For AGE, this includes enclosing operations and using local exhaust ventilation directly at the site of chemical release to capture vapors before they enter the work environment. gelest.comnj.gov Facilities should use explosion-proof ventilation and electrical equipment due to the flammable nature of AGE. gelest.comnjchm.com Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure. nj.govnjchm.com

Administrative Controls : These are work practices that reduce the duration, frequency, and intensity of exposure. Workers should wash hands and any exposed skin thoroughly after handling AGE and at the end of a work shift. nj.govchemicalbook.com Eating, drinking, and smoking are prohibited in areas where AGE is handled, processed, or stored. nj.gov Employers must post hazard and warning information in the work area and provide comprehensive training on the health and safety hazards of the chemical. nj.gov

Personal Protective Equipment (PPE) : When engineering and administrative controls cannot reduce exposure to acceptable levels, PPE is required. This includes wearing appropriate protective gloves (neoprene or nitrile rubber are recommended), chemical safety goggles and a face shield, and protective clothing to prevent skin contact. gelest.comchemtrack.org For respiratory protection, a NIOSH-certified organic vapor respirator should be used where inhalation exposure may occur. gelest.comchemtrack.org

Analytical Methods for Airborne AGE Detection

To ensure that workplace controls are effective and that exposures remain below OELs, airborne concentrations of this compound must be monitored. NIOSH has established a validated method for this purpose.

The standard method involves collecting air samples using a personal sampling pump connected to a solid sorbent tube containing Tenax GC. cdc.gov The pump is calibrated to a known flow rate, typically between 0.02 and 0.2 L/min, for a total sample size of 1.5 to 8 liters. cdc.gov

In the laboratory, the front and back sorbent sections are placed in separate vials, and the AGE is desorbed using diethyl ether. cdc.gov The resulting solution is then analyzed by gas chromatography using a flame ionization detector (GC-FID). cdc.gov This method has been evaluated with dynamically generated test atmospheres, showing high average recoveries ranging from 98.2% to 99.5%. cdc.gov

Regulatory Compliance and Safety Management

Compliance with federal and state regulations is mandatory for the safe management of this compound. In the United States, AGE is regulated by OSHA and is included on the Hazardous Substance List in states like New Jersey. nj.gov Employers are bound by OSHA's Hazard Communication Standard (29 CFR 1910.1200), which requires them to maintain a written hazard communication program, label containers, provide safety data sheets (SDS), and train employees on the hazards. nj.gov

Internationally, AGE is also subject to regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation, which places restrictions on its use. fishersci.com

Effective safety management extends beyond regulatory compliance and involves a comprehensive program that includes:

Regularly evaluating workplace exposures through air sampling. nj.gov

Implementing and maintaining the engineering controls and work practices outlined in section 6.3.1.

Ensuring the correct selection and use of PPE.

Providing ongoing worker training and education regarding the specific hazards of AGE. nj.gov

Developing and practicing emergency procedures for spills, leaks, or personnel exposure. gelest.com

Q & A

Q. What are the key functional groups in AGE, and how do they influence its reactivity in polymer synthesis?

AGE contains two reactive moieties: an allyl group (C=C) and an epoxy group (oxirane). The allyl group participates in radical polymerization or thiol-ene "click" reactions, while the epoxy ring undergoes nucleophilic addition (e.g., with hydroxyl or amine groups). This dual functionality enables AGE to act as a crosslinker or copolymer in materials like coatings and adhesives .

  • Methodological Insight : Use 1^1H-NMR to track epoxy ring hydrolysis (half-life ~1.5 hours at pH 6, 60°C) and Raman spectroscopy (1640 cm1^{-1} alkene peak) to confirm covalent bonding to polysaccharides .

Q. How can AGE be synthesized and characterized for functionalization of biopolymers like cellulose?

AGE is grafted onto polysaccharides (e.g., carboxymethylcellulose) via epoxide-alcohol ligation in basic aqueous media.

  • Protocol :

React AGE with polysaccharide hydroxyl groups at 60°C (stoichiometric NaOH, 20 g/L AGE).

Purify via dialysis to remove unreacted AGE.

Validate using 1^1H-NMR (epoxy ring protons at 2.78–3.35 ppm) and FT-IR/Raman (C=C and epoxy vibrations) .

Q. What are the stability considerations for AGE in aqueous solutions during experiments?

AGE’s epoxy ring hydrolyzes in water, forming glycerol derivatives. At pH 6 and 60°C, 90% hydrolysis occurs within 8 hours.

  • Recommendation : Limit reaction times to <7 hours for polysaccharide functionalization. Use anhydrous solvents or low temperatures (4°C storage) to prolong stability .

Advanced Research Questions

Q. How do reactivity ratios affect copolymerization kinetics of AGE with acrylonitrile (AN) or methyl acrylate (MA)?

In γ-ray-initiated copolymerization with AN, reactivity ratios are rAN=1.86r_{\text{AN}} = 1.86 and rAGE=0.21r_{\text{AGE}} = 0.21, indicating AN incorporation dominates. For free-radical copolymerization with MA, chain-transfer agents (e.g., benzyl imidazole-carbodithioate) enable controlled living polymerization.

  • Analysis : Use Mayo-Lewis plots and nonlinear least-squares fitting to determine reactivity ratios. Monitor conversion via 1^1H-NMR or UV spectroscopy .

Q. Why does catalyst leaching occur in AGE hydrosilylation, and how can it be mitigated?

Platinum/rhodium catalysts (e.g., Pt(NTf2_2)2_2) leach in polar systems due to AGE’s polarity.

  • Solution : Use bromide-anchored catalysts (e.g., PtBr2_2) for improved stability. Confirm leaching via ICP-MS and compare activity over multiple cycles .

Q. How does pulsed plasma polymerization optimize epoxy retention in AGE-derived thin films?

Plasma parameters (duty cycle: 1 ms/20 ms) maximize epoxy functionality retention (~80% epoxy groups preserved).

  • Characterization : Validate via XPS (C-O-C peak at 286.5 eV) and ToF-SIMS. Applications include protein immobilization (lysozyme adsorption reduced by >90% with ethanolamine blocking) .

Q. What are the trade-offs in using AGE for melamine resin (MF) modification?

AGE increases MF flexibility and flame retardancy (compressive strength: 5.08 MPa vs. 0.29 MPa for unmodified MF) but introduces toxicity risks.

  • Alternatives : Combine with polyvinyl alcohol (PVA) for reduced toxicity. Monitor free formaldehyde (<0.05 ppm) via HPLC .

Data Contradictions and Resolutions

Issue vs.
Epoxy Stability reports rapid hydrolysis (8 hours for 90% loss), while notes solubility in water (140 g/L at 20°C).
Resolution Hydrolysis kinetics are pH- and temperature-dependent. Use buffered solutions (pH <6) and low temperatures (<25°C) for aqueous applications.

Key Research Trends

  • Bioconjugation : Thiol-ene coupling of AGE copolymers (e.g., PEG-AGE) enables high peptide loading (e.g., glutathione conjugation at >90% yield) .
  • Sustainable Polymers : AGE-modified bio-based polysaccharides (e.g., xyloglucan) for recyclable coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl glycidyl ether
Reactant of Route 2
Reactant of Route 2
Allyl glycidyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.